molecular formula C13H16N2O B072697 Adrenoglomerulotropin CAS No. 1210-56-6

Adrenoglomerulotropin

Cat. No. B072697
CAS RN: 1210-56-6
M. Wt: 216.28 g/mol
InChI Key: RDUORFDQRFHYBF-UHFFFAOYSA-N
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Description

Adrenoglomerulotropin is a substance that is thought to be secreted by the pineal gland or an adjacent region of the brain. It is reported to stimulate aldosterone secretion by the adrenal glands .


Synthesis Analysis

Adrenoglomerulotropin is a lipid factor obtained from pineal extracts. It selectively stimulates the secretion of aldosterone . The term “adrenoglomerulotropin” was introduced by Farrell (1958, 1960) to designate a hypothetical hormone of diencephalic or pineal origin which controlled specifically the secretion of aldosterone by the zona glomerulosa of the adrenal cortex .


Molecular Structure Analysis

The molecular formula of Adrenoglomerulotropin is C13H16N2O. It has a molecular weight of 216.28 .


Physical And Chemical Properties Analysis

Adrenoglomerulotropin has a melting point of 150-151°C, a boiling point of 356.7°C (rough estimate), and a density of 1.0590 (rough estimate). Its refractive index is estimated to be 1.6450 .

Scientific Research Applications

  • Regulation of Aldosterone Secretion : Adrenoglomerulotropin has been identified as a factor that selectively stimulates the secretion of aldosterone. It plays a role in the control of aldosterone secretion through an excitatory-inhibitory system involving adrenoglomerulotropin, pituitary corticotropin, and an anticorticotropin of pineal origin (Farrell, 1960).

  • Adrenal Cortex Histology and Steroid Hormone Secretion : Studies on the adrenal cortex, particularly the zona glomerulosa, have shown the importance of adrenoglomerulotropin in correlating histologic changes with steroid hormone secretion, providing insights into the functional aspects of the adrenal gland (Hartroft & Eisenstein, 1957).

  • Role in Adrenocortical Functions : Research has delved into the fine-tuning of adrenocortical functions by locally produced growth factors, including adrenoglomerulotropin. This research is crucial for understanding the differentiated functions and regeneration of adrenocortical cells (Feige et al., 1998).

  • Implications in Adrenal Diseases and Tumors : Studies have also focused on the role of adrenoglomerulotropin in adrenal diseases, including adrenal hyperplasia and carcinoma. Understanding the molecular mechanisms influenced by adrenoglomerulotropin can provide insights into the pathophysiology of these diseases and potential therapeutic applications (Berthon et al., 2010).

  • Adrenal Stem/Progenitor Cell Maintenance : Research on the mechanisms of stem/progenitor cell maintenance in the adrenal cortex, including the role of adrenoglomerulotropin, is significant for understanding adrenal gland development and regeneration (Lerário et al., 2017).

Future Directions

While there is limited information available on the future directions of Adrenoglomerulotropin research, its role in stimulating aldosterone secretion suggests potential areas of interest. For instance, understanding its synthesis and mechanism of action could provide insights into conditions related to aldosterone secretion, such as hypertension and certain types of heart disease .

properties

IUPAC Name

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUORFDQRFHYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871835
Record name 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adrenoglomerulotropin

CAS RN

1210-56-6
Record name 2,3,4,9-Tetrahydro-6-methoxy-1-methyl-1H-pyrido[3,4-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrenoglomerulotropin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Methyl-6-methoxy-1,2,3,4-tetrahydro-2-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADRENOGLOMERULOTROPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U18P8J9O2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
G FARRELL - Circulation, 1960 - Am Heart Assoc
The secretion of aldosterone by the zona glomerulosa of the adrenal cortex is controlled by a system which is not completely understood. Volume receptors are of importance although …
Number of citations: 118 www.ahajournals.org
AI POLEZHAEVA - Farmakologiia i toksikologiia, 1964 - pubmed.ncbi.nlm.nih.gov
[PHARMACOLOGICAL PROPERTIES OF ADRENOGLOMERULOTROPIN] [PHARMACOLOGICAL PROPERTIES OF ADRENOGLOMERULOTROPIN] … adrenoglomerulotropin …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
G Farrell, WM McIsaac, AN Taylor - … Therapeutics: Proceedings of …, 2012 - books.google.com
It seems appropriate to emphasize at the outset that the final answers to many aspects of this study are as yet unknown, and to review briefly some of the earlier experimental findings …
Number of citations: 2 books.google.com
ABM Machado, CR Da Silva - Experientia, 1963 - Springer
… (adrenoglomerulotropin) which stimulates the secretion of aldosterone. It has been suggested 4,~ that, despite the fact that the adrenoglomerulotropin … , probably adrenoglomerulotropin, …
Number of citations: 10 link.springer.com
WM McIsaac - Biochimica et Biophysica Acta, 1961 - Elsevier
… A recent report indicates that adrenoglomerulotropin, a factor specific for aldosterone secretion present in pineal tissue 3, might be 1-methyl-6-methoxy-I, 2, 3, 4-tetrahydro-2-carboline 4…
Number of citations: 128 www.sciencedirect.com
K Kovács, MA Dávid, P Weisz - Pharmacology, 1960 - karger.com
… A recent summary by Fan-ell (3) on adrenoglomerulotropin interestingly suggests that the normal secretory product of the pineal gland may inhibit adrenoglomerulotropin, whilst …
Number of citations: 11 karger.com
JF MELLINGER - The Human Adrenal Cortex …, 1962 - Williams and Wilkins Company
Number of citations: 0
WM McIsaac - Arch. Biochem, 1961
Number of citations: 7
G Farrell - Program of the Forty-Third meeting of the Endocrine …, 1961
Number of citations: 3
G Farrel, AD Pratt, JF Mellinoer - The Human Adrenal Cortex. Ed.: AR Currie, T …, 1962
Number of citations: 5

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